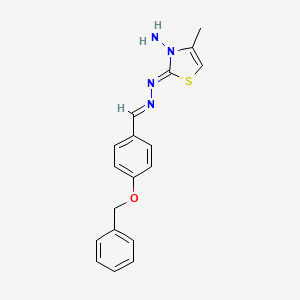

(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine

Description

(Z)-2-((E)-(4-(Benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine is a thiazole-derived compound featuring a hydrazono bridge and a benzyloxy-substituted benzylidene group. The (Z) and (E) configurations at the hydrazono and benzylidene moieties, respectively, define its stereochemical arrangement, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name |

(2Z)-4-methyl-2-[(E)-(4-phenylmethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-14-13-24-18(22(14)19)21-20-11-15-7-9-17(10-8-15)23-12-16-5-3-2-4-6-16/h2-11,13H,12,19H2,1H3/b20-11+,21-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUHMIMHSXHULG-HVFCYKRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=N\N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/N1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine typically involves a multi-step process. One common method includes the condensation of 4-methylthiazol-2-amine with (E)-4-(benzyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer agents.

Industry

In the industrial sector, (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydrazone linkage and thiazole ring play crucial roles in its binding affinity and specificity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) increase polarity and may enhance solubility, whereas benzyloxy and methyl groups elevate lipophilicity .

- Thermal Stability : Higher melting points (e.g., 277°C for 6f) correlate with rigid structures and strong intermolecular interactions (e.g., hydrogen bonding from sulfonyl groups) .

Biological Activity

(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in the production of melanin. Overactivity can lead to hyperpigmentation disorders. Studies have shown that (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine exhibits significant inhibitory effects on tyrosinase activity.

- IC50 Values : The compound demonstrated an IC50 value of 1.12 µM, indicating it is approximately 22 times more effective than kojic acid, a standard reference compound for tyrosinase inhibition .

- Mechanism of Action : The inhibition mechanism was elucidated through kinetic studies using Lineweaver–Burk plots, which indicated a mixed-type inhibition pattern .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are beneficial in reducing oxidative stress associated with various diseases.

- Cell Viability : In B16F10 murine melanoma cells, the compound did not exhibit cytotoxicity at concentrations up to 20 µM over 48 and 72 hours .

- Antioxidant Assays : The antioxidant efficacy was assessed using DPPH and ABTS assays, showing comparable results to established antioxidants .

Study 1: Efficacy Against Melanin Production

A study involving B16F10 cells demonstrated that the compound effectively inhibited both intracellular and extracellular melanin production. Treatment with the compound significantly reduced melanin levels when compared to untreated controls.

| Treatment Concentration (µM) | Melanin Production (%) |

|---|---|

| 0 | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 25 |

This data indicates a dose-dependent response in reducing melanin synthesis .

Study 2: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated alongside its tyrosinase inhibitory activity. The results indicated that while some analogs displayed cytotoxicity at lower concentrations, (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine remained non-toxic at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.